molecular formula C25H22S2 B14188417 2,2'-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene CAS No. 922705-12-2

2,2'-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene

Cat. No.: B14188417
CAS No.: 922705-12-2
M. Wt: 386.6 g/mol
InChI Key: IHRXFIZUJFVBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core substituted with butyl groups and dithiophene units. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 9-butylfluorene and 2,7-dibromofluorene.

    Suzuki Coupling Reaction: The 2,7-dibromofluorene undergoes a Suzuki coupling reaction with thiophene boronic acid in the presence of a palladium catalyst to form the dithiophene-fluorene intermediate.

    Final Product Formation: The intermediate is then subjected to further reactions to introduce the butyl groups, resulting in the formation of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiophene units to thiol groups.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated fluorene derivatives.

Scientific Research Applications

2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.

    Medicine: Explored for drug delivery systems and as a component in photodynamic therapy.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.

Mechanism of Action

The mechanism of action of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene involves its interaction with molecular targets through its conjugated π-system. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with various biomolecules and materials. These interactions facilitate its incorporation into electronic devices and biological systems, enhancing their performance and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
  • 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
  • 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dithiophene

Uniqueness

2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific butyl substitution, which imparts distinct solubility, electronic, and optical properties compared to its analogs. This uniqueness makes it particularly suitable for certain applications in organic electronics and materials science.

Properties

CAS No.

922705-12-2

Molecular Formula

C25H22S2

Molecular Weight

386.6 g/mol

IUPAC Name

2-(9-butyl-7-thiophen-2-yl-9H-fluoren-2-yl)thiophene

InChI

InChI=1S/C25H22S2/c1-2-3-6-19-22-15-17(24-7-4-13-26-24)9-11-20(22)21-12-10-18(16-23(19)21)25-8-5-14-27-25/h4-5,7-16,19H,2-3,6H2,1H3

InChI Key

IHRXFIZUJFVBMW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.